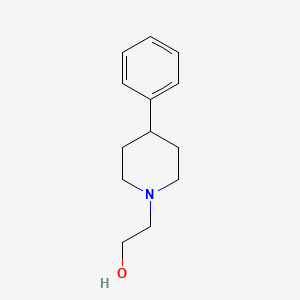

2-(4-Phenylpiperidin-1-yl)ethanol

Description

General Overview of Piperidine (B6355638) Derivatives in Medicinal Chemistry Research

Piperidine and its derivatives are fundamental building blocks in the design and synthesis of new therapeutic agents. arizona.edunih.gov Their presence is noted in over twenty classes of pharmaceuticals, highlighting their importance in drug discovery. nih.govencyclopedia.pub

Piperidine is a saturated heterocycle consisting of a six-membered ring containing five carbon atoms and one nitrogen atom. nih.gov This structure is considered a "privileged scaffold" in medicinal chemistry because its derivatives are known to interact with a variety of biological targets with high affinity. taylorandfrancis.com The piperidine ring's conformational flexibility, preferring a chair conformation, allows for optimal spatial arrangement of substituents to interact with receptor sites. wikipedia.org This inherent structural feature contributes to its success in the development of drugs targeting the central nervous system (CNS), among other therapeutic areas. arizona.edu

The significance of the piperidine scaffold lies in its ability to influence the pharmacokinetic and pharmacodynamic properties of a molecule. researchgate.net Its incorporation can enhance membrane permeability, improve metabolic stability, and facilitate strong binding to biological targets. researchgate.net

The journey of piperidine in drug discovery began with its identification in natural products. wikipedia.org Piperine, an alkaloid found in black pepper, is a well-known example. encyclopedia.pubwikipedia.org The Scottish chemist Thomas Anderson first isolated piperidine in 1850. wikipedia.org Since then, the piperidine motif has been integral to the development of a multitude of synthetic drugs. nih.gov Over 70 commercialized drugs, including several blockbuster medications, feature a piperidine scaffold. arizona.edu

Historically, piperidine derivatives have been successfully developed as analgesics, antipsychotics, antihistamines, and anticholinergics. arizona.eduontosight.ai The development of selective serotonin (B10506) reuptake inhibitors (SSRIs) and other CNS-active agents further solidified the importance of this heterocyclic system in medicinal chemistry. wikipedia.orgnih.gov

Importance of the 2-(4-Phenylpiperidin-1-yl)ethanol Moiety in Derivative Synthesis and Biological Activity

The specific compound, this compound, combines the piperidine ring with both a phenyl group and an ethanol (B145695) substituent, creating a unique chemical entity with potential for diverse biological interactions. nih.gov This particular arrangement of functional groups provides a template for the synthesis of a wide range of derivatives with tailored pharmacological profiles.

The functional groups appended to the core piperidine scaffold play a crucial role in determining the molecule's interaction with biological targets. The phenyl group, a bulky, hydrophobic moiety, can engage in van der Waals and hydrophobic interactions within the binding pockets of receptors. stereoelectronics.org Aromatic rings are common features in ligands that bind to various receptors, and their presence is often a key determinant of binding affinity. stereoelectronics.org

The strategic placement of these groups on the piperidine ring is critical for defining the molecule's structure-activity relationship (SAR). mdpi.commdpi.com The interplay between the hydrophobic phenyl ring and the hydrogen-bonding ethanol group on the this compound scaffold provides a rich platform for medicinal chemists to explore in the quest for novel therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-phenylpiperidin-1-yl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c15-11-10-14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-5,13,15H,6-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCZUBQLMYYFSGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CC=CC=C2)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40295195 | |

| Record name | 2-(4-phenylpiperidin-1-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40295195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56953-33-4 | |

| Record name | NSC100212 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100212 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-phenylpiperidin-1-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40295195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 4 Phenylpiperidin 1 Yl Ethanol and Its Derivatives

Established Synthetic Routes for Piperidine (B6355638) Ring Systems

The synthesis of the 4-phenylpiperidine (B165713) core is a critical first step and can be accomplished through several well-established routes. These methods often begin with simpler, commercially available precursors and involve the strategic formation of the six-membered heterocyclic ring.

Multi-Step Organic Reaction Sequences

The construction of the piperidine ring is frequently achieved through multi-step sequences. A common and versatile precursor for the synthesis of 4-substituted piperidines is piperidin-4-one. researchgate.net The synthesis of piperidin-4-ones can be accomplished by the Dieckmann condensation of a diester formed from the addition of a primary amine to two molecules of an alkyl acrylate, followed by hydrolysis and decarboxylation. dtic.mil

Another significant route involves the hydrogenation of pyridine (B92270) derivatives. nih.gov For instance, a suitably substituted pyridine can be reduced to the corresponding piperidine. This can be achieved using various catalytic systems, such as palladium or rhodium catalysts, under hydrogen pressure. nih.gov The conditions can often be tailored to be compatible with other functional groups present on the ring. nih.gov One-pot sequential reactions, such as a Suzuki-Miyaura coupling followed by hydrogenation, have also been developed to create functionalized piperidines under mild conditions. nih.gov

Intramolecular cyclization reactions represent another major class of synthetic strategies for piperidine rings. nih.gov These can include metal-catalyzed cyclizations, radical cyclizations, and intramolecular Michael reactions, among others. researchgate.netnih.gov

| Method | Key Precursors | Brief Description | Reference |

|---|---|---|---|

| Hydrogenation | Substituted Pyridines | Catalytic reduction of the aromatic pyridine ring to a saturated piperidine ring using catalysts like Palladium or Rhodium. | nih.gov |

| Dieckmann Condensation | Primary Amine, Alkyl Acrylate | Intramolecular condensation of a diester to form a β-ketoester, which is then hydrolyzed and decarboxylated to yield a piperidin-4-one. | dtic.mil |

| Intramolecular Cyclization | Alkenyl or Alkynyl Amines | Ring-closing reactions, often catalyzed by transition metals, to form the six-membered ring. | researchgate.netnih.gov |

| Aza-Diels-Alder Reaction | Imines, Dienes | A [4+2] cycloaddition reaction between an imine (dienophile) and a diene to construct the heterocyclic ring. | researchgate.net |

Role of Grignard Reagents in Derivative Synthesis

Grignard reagents play a pivotal role in the synthesis of 4-phenylpiperidine derivatives, primarily in the introduction of the phenyl group onto the piperidine ring. wikipedia.org A widely used method involves the reaction of a phenyl-Grignard reagent, such as phenylmagnesium bromide (C₆H₅MgBr), with an N-protected piperidin-4-one. chemicalforums.comgoogle.com

In this reaction, the nucleophilic carbon of the phenylmagnesium bromide attacks the electrophilic carbonyl carbon of the piperidin-4-one. chemicalforums.comgoogle.com This addition reaction yields a tertiary alcohol, 4-phenyl-piperidin-4-ol. The nitrogen atom of the piperidone is typically protected with a group like benzyl (B1604629) (Bn) prior to the Grignard reaction to prevent side reactions. google.com The resulting tertiary alcohol can then be subjected to reduction, often through catalytic hydrogenation under acidic conditions, to remove the hydroxyl group and yield the desired 4-phenylpiperidine scaffold. chemicalforums.com

| Starting Material | Grignard Reagent | Intermediate Product | Final Step | Reference |

|---|---|---|---|---|

| N-Benzyl-4-piperidone | Phenylmagnesium Bromide | 1-Benzyl-4-phenylpiperidin-4-ol | Reductive dehydroxylation | chemicalforums.comgoogle.com |

| N-Protected 4-piperidone | Phenylmagnesium Halide | N-Protected 4-phenyl-4-hydroxypiperidine | Deprotection and reduction | google.com |

Key Chemical Transformations

Once the 4-phenylpiperidine core is obtained, several key transformations are employed to synthesize the final product, 2-(4-Phenylpiperidin-1-yl)ethanol, and its derivatives.

Nucleophilic Substitution Reactions for Moiety Attachment

The attachment of the 2-hydroxyethyl group to the nitrogen atom of 4-phenylpiperidine is a classic example of a nucleophilic substitution reaction. In this step, the secondary amine of the 4-phenylpiperidine ring acts as a nucleophile. The reaction is typically carried out by reacting 4-phenylpiperidine with a suitable electrophile, such as ethylene (B1197577) oxide or a 2-haloethanol (e.g., 2-chloroethanol).

When ethylene oxide is used, the nucleophilic nitrogen attacks one of the carbon atoms of the epoxide ring, leading to ring-opening and the formation of the N-substituted ethanolamine (B43304) derivative directly. Alternatively, reaction with a 2-haloethanol proceeds via a standard Sₙ2 mechanism, where the nitrogen displaces the halide leaving group to form the carbon-nitrogen bond. nih.gov

Oxidation Reactions to Yield N-oxide Derivatives

The tertiary amine functionality in this compound can be oxidized to its corresponding N-oxide derivative. This transformation is a common reaction for tertiary amines. The oxidation is typically achieved using oxidizing agents such as hydrogen peroxide (H₂O₂), peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), or Caro's acid. The nitrogen atom's lone pair of electrons attacks the electrophilic oxygen atom of the oxidizing agent, resulting in the formation of the N-O bond. This conversion can be useful in modifying the physicochemical properties of the parent compound.

Reduction Reactions to Secondary Amines

The synthesis of this compound often starts from a protected version of the piperidine ring, such as N-benzyl-4-phenylpiperidine. The final step before the attachment of the ethanol (B145695) moiety is the removal of this protecting group to yield the free secondary amine, 4-phenylpiperidine. wikipedia.org

This deprotection is commonly accomplished via a reduction reaction. Catalytic hydrogenation is a frequently employed method, where the N-benzyl derivative is treated with hydrogen gas in the presence of a palladium catalyst (e.g., palladium on carbon, Pd/C). nih.gov This process, known as hydrogenolysis, cleaves the carbon-nitrogen bond of the benzyl group, which is converted to toluene, leaving the desired secondary amine. google.com This unmasks the nucleophilic nitrogen, making it available for subsequent alkylation as described in section 2.2.1.

Substitution Reactions for Phenyl or Piperidine Group Modification

The functionalization of the this compound scaffold is a key strategy for creating a diverse library of derivatives. Modifications can be targeted at either the phenyl ring or the piperidine nucleus, allowing for the fine-tuning of the molecule's properties.

Phenyl Group Modification: The aromatic phenyl ring is amenable to electrophilic substitution reactions, enabling the introduction of various functional groups. These modifications can significantly alter the electronic and steric properties of the molecule. For instance, derivatives have been synthesized featuring substituents such as chloro, fluoro, trifluoromethyl, and methoxy (B1213986) groups on the phenyl ring. google.com The synthesis of these compounds often involves starting with a correspondingly substituted phenyl precursor. For example, 4-[2-(4-Trifluoromethylphenyl)ethenyl]piperidine can be catalytically hydrogenated to yield the saturated piperidine ring, which can then be further functionalized. google.com Similarly, nitrophenyl derivatives can be prepared, which serve as versatile intermediates for further transformations, such as reduction to an amino group. google.comnih.gov

Piperidine Group Modification: While the core synthesis involves the N-alkylation of 4-phenylpiperidine with a suitable ethanol synthon, further modifications of the piperidine ring itself are less common but significant. The incorporation of the 4-phenylpiperidine structure into more complex molecules, such as the 4-anilidopiperidines related to fentanyl, highlights the importance of this pharmacophore. nih.govnih.gov In these cases, the piperidine nitrogen is acylated or alkylated to introduce complex side chains. nih.gov Isosteric replacement of the phenyl group at the 4-position with various heteroaryl substituents has also been explored to generate novel analogues with distinct pharmacological profiles. nih.gov

Specific Reaction Conditions and Catalysis in this compound Synthesis

The successful synthesis of this compound and its derivatives is highly dependent on the careful selection of reaction conditions, including the solvent system and the use of catalysts to promote specific transformations.

Common Solvent Systems Utilized in Synthetic Schemes

The choice of solvent is critical for ensuring high yields and purity of the final product. Solvents are selected based on the solubility of reactants, the reaction temperature, and their compatibility with the reagents and catalysts used. Ethanol is frequently employed, both as a reaction solvent and for recrystallization to purify the final products. google.comchemrevlett.com For instance, the reduction of ethenyl precursors using a palladium on carbon catalyst is often carried out in an ethanol/water mixture. google.com

Other commonly used solvents include toluene, which is effective for reactions involving alkylation, often in the presence of a phase-transfer catalyst. google.comgoogle.com For purification and work-up procedures, solvents like diethyl ether and diisopropyl ether are used for washing and precipitating the product. google.com In more specialized syntheses of related derivatives, dichloromethane (B109758) is used for reductions, and methanol (B129727) may also be employed. google.com Aprotic polar solvents such as dimethylformamide (DMF) are also utilized, particularly in nucleophilic substitution reactions.

Table 1: Solvent Applications in the Synthesis of this compound and Derivatives

| Solvent | Role in Synthesis | Example of Use | Reference(s) |

|---|---|---|---|

| Ethanol | Reaction solvent, Recrystallization | Hydrogenation of unsaturated precursors, Purification of final product | google.com, chemrevlett.com |

| Toluene | Reaction solvent | Alkylation reactions | google.com |

| Dichloromethane | Reaction solvent | Reduction of ketone functionalities | google.com |

| Methanol | Reaction solvent | Reduction reactions | google.com |

| Diethyl Ether | Washing/Precipitation | Product isolation and purification | google.com |

| Xylene | Reaction solvent | Dieckmann cyclization for piperidone precursors | researchgate.net |

| Dimethylformamide (DMF) | Reaction solvent | Nucleophilic substitution |

Application of Bases and Lewis Acids in Catalysis

Catalysts, including bases and Lewis acids, play a pivotal role in facilitating the key bond-forming steps in the synthesis of this compound and its analogues.

Bases: A variety of bases are employed to deprotonate reactants and facilitate nucleophilic attack or elimination reactions. Inorganic bases like sodium carbonate (Na₂CO₃) and cesium carbonate (Cs₂CO₃) are used in alkylation reactions. google.comresearchgate.netmdpi.com For the Dieckmann condensation, a crucial step in building the piperidone ring in some synthetic routes, strong bases such as sodium ethoxide, sodium hydride (NaH), or sodium tert-butoxide are required. researchgate.net Hydrazine hydrate (B1144303) is used in the Wolff-Kishner reduction to convert a ketone to a methylene (B1212753) group, a common transformation in the synthesis of related structures. google.com

Lewis Acids: Lewis acids are utilized to activate functional groups, particularly carbonyls and epoxides, towards nucleophilic attack. For example, titanium tetrachloride (TiCl₄) is used in conjunction with a reducing agent like triethylsilane for the reduction of ketones. google.com Other Lewis acids such as tin(II) chloride (SnCl₂) and aluminum chloride (AlCl₃) are known to catalyze various organic transformations that can be relevant in the synthesis of complex derivatives. mdpi.com Catalytic hydrogenation, a key step in many synthetic routes, often employs palladium on carbon (Pd/C) to reduce double bonds or nitro groups. google.comnih.gov

Table 2: Catalysts in the Synthesis of this compound and Related Compounds

| Catalyst Type | Catalyst | Specific Application | Reference(s) |

|---|---|---|---|

| Base | Sodium Carbonate (Na₂CO₃) | N-alkylation reactions | google.com |

| Base | Cesium Carbonate (Cs₂CO₃) | N-alkylation in piperazine (B1678402) synthesis | researchgate.net, mdpi.com |

| Base | Sodium tert-butoxide | Dieckmann cyclization | researchgate.net |

| Base | Hydrazine Hydrate | Wolff-Kishner reduction of ketones | google.com |

| Lewis Acid | Titanium tetrachloride (TiCl₄) | Reduction of ketones | google.com |

| Lewis Acid | Tin(II) chloride (SnCl₂) | Reduction of nitro groups | nih.gov |

| Hydrogenation Catalyst | Palladium on Carbon (Pd/C) | Reduction of C=C double bonds and nitro groups | google.com, nih.gov |

| Phase Transfer Catalyst | Tetrabutylammonium bromide | Facilitating alkylation in a biphasic system | google.com |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-Phenylpiperidine |

| 4-[2-(4-Trifluoromethylphenyl)ethenyl]piperidine |

| Fentanyl |

| Ethanol |

| Toluene |

| Dichloromethane |

| Methanol |

| Diethyl ether |

| Diisopropyl ether |

| Dimethylformamide (DMF) |

| Xylene |

| Sodium Carbonate (Na₂CO₃) |

| Cesium Carbonate (Cs₂CO₃) |

| Sodium ethoxide |

| Sodium hydride (NaH) |

| Sodium tert-butoxide |

| Hydrazine Hydrate |

| Titanium tetrachloride (TiCl₄) |

| Triethylsilane |

| Tin(II) chloride (SnCl₂) |

| Aluminum chloride (AlCl₃) |

| Palladium on Carbon (Pd/C) |

| Tetrabutylammonium bromide |

| Potassium Iodide |

| Hydrochloric acid |

Advanced Analytical Techniques in the Characterization of 2 4 Phenylpiperidin 1 Yl Ethanol and Its Analogues

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for elucidating the molecular structure of organic compounds. By probing the interaction of molecules with electromagnetic radiation, these methods provide detailed information about the connectivity of atoms and the nature of the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR spectroscopy are employed to map out the carbon-hydrogen framework of 2-(4-phenylpiperidin-1-yl)ethanol.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum would be expected to show distinct signals for the aromatic protons of the phenyl group, the protons of the piperidine (B6355638) ring, and the protons of the ethanol (B145695) side chain. The aromatic protons typically appear as a multiplet in the downfield region (δ 7.0-7.5 ppm). The protons on the piperidine ring would exhibit complex splitting patterns in the aliphatic region (δ 1.5-3.5 ppm). The methylene (B1212753) protons of the ethanol group adjacent to the nitrogen and the hydroxyl group would also have characteristic chemical shifts and coupling patterns.

| Assignment | ¹H NMR (Predicted Chemical Shift, ppm) | ¹³C NMR (Predicted Chemical Shift, ppm) |

| Aromatic Protons (Phenyl) | 7.0 - 7.5 (m) | 125.0 - 145.0 |

| Piperidine Ring Protons | 1.5 - 3.5 (m) | 40.0 - 60.0 |

| N-CH₂ (Ethanol) | ~2.6 (t) | ~60.0 |

| CH₂-OH (Ethanol) | ~3.7 (t) | ~60.0 |

| OH | Variable | - |

Note: Predicted chemical shifts are based on data from analogous structures and may vary depending on the solvent and experimental conditions. 'm' denotes a multiplet and 't' denotes a triplet.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its key structural features. A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. The presence of the aromatic phenyl group would be confirmed by C-H stretching vibrations typically observed above 3000 cm⁻¹ and C=C stretching absorptions in the 1450-1600 cm⁻¹ region. The aliphatic C-H stretching of the piperidine and ethanol moieties would appear in the 2850-3000 cm⁻¹ range. The C-N stretching of the tertiary amine in the piperidine ring would likely be observed in the 1000-1200 cm⁻¹ region. nist.govchemicalbook.com

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| O-H Stretch (Alcohol) | 3200 - 3600 (Broad) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-N Stretch (Tertiary Amine) | 1000 - 1200 |

| C-O Stretch (Alcohol) | 1050 - 1200 |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Molecular Mass Determination

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. europeanpharmaceuticalreview.com It is extensively used to determine the purity of a sample and to confirm its molecular mass. In the analysis of this compound, an LC-MS system would first separate the target compound from any impurities. The eluent from the LC column is then introduced into the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). For this compound (molecular formula C₁₃H₁₉NO), the expected molecular ion peak [M+H]⁺ in the mass spectrum would be at an m/z value corresponding to its molecular weight plus the mass of a proton. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further confirming the elemental composition. acs.org

Chromatographic Techniques for Purification and Analysis

Chromatographic methods are central to both the purification of synthesized compounds and the analytical assessment of their purity.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Separation

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of pharmaceutical and chemical compounds. An HPLC method for this compound would typically employ a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer (often containing an acid like trifluoroacetic acid or formic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). nih.gov The separation is based on the differential partitioning of the compound between the stationary phase and the mobile phase. A UV detector is commonly used for detection, as the phenyl group in the molecule absorbs UV light. The purity of the sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram.

| Parameter | Typical Conditions for Analysis of Piperidine Derivatives |

| Column | Reversed-phase C18, 5 µm particle size |

| Mobile Phase | Gradient of Water (with 0.1% TFA) and Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a compound. elementar.com This analysis provides an empirical formula, which, when compared with the theoretical composition derived from the proposed molecular formula, serves as a crucial verification of the compound's identity. For this compound, with a molecular formula of C₁₃H₁₉NO, the theoretical elemental composition can be calculated. youtube.com The experimental values obtained from an elemental analyzer should closely match these theoretical percentages to confirm the purity and elemental makeup of the synthesized compound.

| Element | Theoretical Percentage (%) |

| Carbon (C) | 77.58% |

| Hydrogen (H) | 9.51% |

| Nitrogen (N) | 6.96% |

| Oxygen (O) | 7.95% |

Preclinical Pharmacological Investigations and Biological Target Modulation

In Vitro Assays for Receptor Binding and Functional Activity

Research into the interaction of 2-(4-Phenylpiperidin-1-yl)ethanol with sigma receptors has been documented. While comprehensive selectivity data is limited in the public domain, binding affinities for the σ1 receptor have been reported. The compound's affinity for the σ2 receptor, which is often evaluated to determine selectivity, has not been as extensively characterized in available literature.

Table 1: Sigma-1 (σ1) Receptor Binding Affinity of this compound

| Compound | Receptor | Binding Affinity (Ki) | Assay Type | Source |

|---|

Data sourced from the ChEMBL database, a large-scale bioactivity database.

Based on the available data, this compound demonstrates a micromolar affinity for the sigma-1 receptor. Further studies would be necessary to fully characterize its selectivity profile against the sigma-2 receptor and to understand the functional consequences of this binding interaction.

The phenylpiperidine scaffold is a well-known pharmacophore in many opioid receptor ligands. However, specific in vitro studies detailing the binding affinities and functional activities (agonism or antagonism) of this compound at the mu (µ), delta (δ), and kappa (κ) opioid receptors are not extensively available in the current body of scientific literature. While the broader class of phenylpiperidine derivatives includes compounds with potent and selective opioid receptor activity, the specific profile for this compound remains to be fully elucidated.

NAPE-PLD is a key enzyme in the biosynthesis of bioactive N-acylethanolamines. A thorough review of scientific databases and literature indicates that this compound has not been evaluated as a potential inhibitor of the NAPE-PLD enzyme. Therefore, no data on its inhibitory activity against this target is currently available.

T-type calcium channels are important in regulating neuronal excitability and other physiological processes. To date, there are no published preclinical studies investigating the modulatory effects of this compound on the α1G or α1H subtypes of T-type calcium channels. Its potential to act as a blocker or modulator of these channels has not been determined.

The 5-HT2A receptor is a significant target for a wide range of therapeutic agents. Despite the structural similarities of some piperidine-containing compounds to known 5-HT2A receptor ligands, dedicated in vitro binding or functional assays to determine the affinity and efficacy of this compound at the 5-HT2A receptor have not been reported in the accessible scientific literature.

The potential for this compound to inhibit various enzymes that are of therapeutic interest has been considered. However, based on available data, specific assays to screen for its inhibitory activity against key enzymes have not been widely reported.

11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1): There is no available data from in vitro studies to suggest that this compound has been tested for inhibitory activity against 11β-HSD1.

Protein Arginine Methyltransferase 5 (PRMT5): Investigations into the inhibitory potential of this compound against PRMT5 have not been documented in scientific literature.

Alcohol Dehydrogenase (ADH): There are no specific reports on whether this compound inhibits the activity of alcohol dehydrogenase.

Aldehyde Dehydrogenase (ALDH): The inhibitory effect of this compound on aldehyde dehydrogenase has not been a subject of published research.

Mechanism of Action Studies at the Molecular and Cellular Level

Comprehensive studies detailing the precise mechanism by which this compound may exert pharmacological effects are not found in the available scientific literature. Such investigations are fundamental to understanding the therapeutic potential of a compound.

Interaction with Key Biological Targets

Information regarding the specific biological targets of this compound is currently unavailable. Research in this area would typically involve binding assays to determine the affinity of the compound for a wide range of receptors, enzymes, ion channels, and transporters. Without such data, it is not possible to identify the primary molecular entities through which this compound might act.

Modulation of Neurotransmitter Systems (e.g., GABA, Glutamate, Dopamine (B1211576), Serotonin)

The influence of this compound on major neurotransmitter systems, including the GABAergic, glutamatergic, dopaminergic, and serotonergic systems, has not been documented in published research. Studies in this domain are crucial for compounds with potential central nervous system activity, as they elucidate the impact on neural signaling and brain function.

Influence on Cellular Pathways

There is no available information on the effects of this compound on intracellular signaling pathways. Research into this aspect would explore how the compound might alter cellular functions by modulating cascades involving second messengers, protein kinases, and gene expression.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in understanding the correlation between the chemical structure of a series of compounds and their biological activity. For derivatives of 4-phenylpiperidine (B165713), QSAR analyses have been instrumental in identifying key molecular descriptors that govern their interactions with various receptors.

While specific QSAR models for 2-(4-Phenylpiperidin-1-yl)ethanol are not extensively documented in publicly available literature, studies on analogous structures, such as 3-(4-benzylpiperidin-1-yl)propylamine derivatives acting as CCR5 antagonists, offer valuable insights. nih.gov These studies often employ a variety of molecular descriptors, including:

Hydrophobicity (logP): The lipophilicity of the molecule, which influences its ability to cross cell membranes and interact with hydrophobic pockets in a receptor.

Electronic Parameters (e.g., Hammett constants): These describe the electron-donating or electron-withdrawing nature of substituents on the phenyl ring, affecting electrostatic interactions with the target.

Steric Parameters (e.g., molar refractivity, STERIMOL values): These quantify the size and shape of substituents, which can dictate the fit of the molecule into a binding site. nih.gov

Topological and 3D Descriptors: Parameters such as molecular shape, surface area, and the presence of specific pharmacophoric features are crucial for activity.

A hypothetical QSAR study on a series of this compound analogs might reveal that the biological activity (e.g., receptor binding affinity) can be expressed by an equation similar to the Hansch analysis. nih.gov For instance, increased hydrophobicity in certain regions of the molecule might enhance activity, while bulky substituents on the phenyl ring could be detrimental. Three-dimensional QSAR (3D-QSAR) approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) could further elucidate the spatial requirements for optimal activity, mapping out favorable and unfavorable steric and electrostatic interaction fields around the molecule. nih.gov

Table 1: Hypothetical QSAR Descriptors and Their Potential Impact on Activity

| Descriptor Category | Specific Descriptor | Potential Impact on Biological Activity |

| Hydrophobic | clogP | Positive or negative correlation depending on the target binding site. |

| Electronic | Hammett's σ | Influences electrostatic interactions; electron-withdrawing or -donating groups can modulate potency. |

| Steric | Molar Refractivity (MR) | Optimal size is crucial; bulky groups can cause steric hindrance. |

| Topological | Wiener Index | Relates to molecular branching and can influence solubility and transport. |

| 3D-QSAR | CoMFA/CoMSIA Fields | Identifies specific spatial regions where steric bulk, positive/negative charge is favorable or unfavorable for activity. |

Impact of Substituent Modifications on Biological Activity and Selectivity

The modular nature of this compound allows for systematic modifications of its core components to probe their roles in biological interactions.

The phenyl and ethanol (B145695) moieties are critical pharmacophoric elements. Alterations to these groups can dramatically alter the compound's affinity and efficacy for its biological targets.

Phenyl Group Modifications: Substituents on the phenyl ring can significantly impact activity. For instance, in the context of opioid receptor ligands, a hydroxyl group at the meta-position of the phenyl ring is often crucial for potent agonist activity in related 4-phenylpiperidine structures. acs.org The position and nature of the substituent (e.g., electron-donating or -withdrawing) can fine-tune the electronic properties of the aromatic ring, influencing pi-pi stacking or cation-pi interactions within the receptor binding pocket.

Ethanol Group Modifications: The N-ethanol side chain plays a vital role in the polarity and hydrogen bonding capacity of the molecule. The hydroxyl group can act as a hydrogen bond donor and acceptor, forming key interactions with receptor residues. Elongating or shortening the ethanol chain, or replacing the hydroxyl group with other functional groups (e.g., ethers, esters, amides), would alter the molecule's polarity, flexibility, and ability to form hydrogen bonds, thereby affecting its pharmacological profile. For example, in a series of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, the nature of the N-substituent was found to be a key determinant of whether the compound acted as an agonist or an antagonist at opioid receptors. acs.org

Table 2: Impact of Phenyl and Ethanol Group Modifications on Biological Activity

| Modification | Example Substituent/Alteration | Expected Impact on Activity/Selectivity |

| Phenyl Ring Substitution | -OH, -OCH₃, -Cl, -F | Can modulate receptor affinity and selectivity through electronic and steric effects. A meta-hydroxyl group is often key for opioid activity. |

| Ethanol Chain Length | N-methyl, N-propyl | Alters the distance to the nitrogen and can affect the orientation in the binding pocket, influencing potency and agonist/antagonist character. |

| Ethanol Hydroxyl Group | -OCH₃, -OCOCH₃, -NH₂ | Modifies hydrogen bonding potential and polarity, which can be critical for receptor interaction and pharmacokinetic properties. |

The piperidine (B6355638) ring serves as a central scaffold, and its substitution can have profound effects on the molecule's conformation and biological activity.

Substituents on the piperidine ring can introduce steric bulk, alter the pKa of the nitrogen atom, and introduce new chiral centers. For example, the introduction of methyl groups at the 3- and 4-positions of the piperidine ring in 4-(3-hydroxyphenyl)piperidines has been shown to influence opioid receptor antagonism. acs.org The stereochemistry of these substituents is often critical, with different enantiomers or diastereomers exhibiting markedly different potencies and efficacies.

Conformational Analysis and its Correlation with Potency

The three-dimensional conformation of this compound is a key determinant of its biological activity. The molecule's ability to adopt a specific low-energy conformation that is complementary to the binding site of its target receptor is crucial for potent interactions.

The piperidine ring in 4-phenylpiperidine derivatives typically adopts a chair conformation. The phenyl group can exist in either an axial or an equatorial orientation. The equatorial conformation is generally more stable. The orientation of the N-substituent (the ethanol group in this case) is also critical.

Computational Chemistry and in Silico Approaches

Molecular Modeling and Docking Studies

Molecular modeling encompasses a range of techniques used to represent and manipulate the three-dimensional structures of molecules and their biological targets. A key application of molecular modeling is docking, which predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), to form a stable complex.

Ligand-Based Drug Design (LBDD) is utilized when the three-dimensional structure of the biological target is unknown. This approach relies on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities. By analyzing a set of known active ligands, a pharmacophore model can be developed. This model defines the essential steric and electronic features required for a molecule to interact with the target.

For the phenylpiperidine class of compounds, LBDD can be a powerful tool. For instance, a dataset of phenylpiperidine derivatives with known activity at a specific receptor, such as the μ-opioid receptor, can be used to build a predictive model. A study analyzing a large dataset of opioids identified 132 agonists and 62 antagonists belonging to the phenylpiperidine class, highlighting the importance of this scaffold. nih.gov Such datasets are fundamental for creating QSAR (Quantitative Structure-Activity Relationship) models, which correlate molecular descriptors (e.g., partition coefficient, molecular flexibility) with biological activity. nih.gov

In contrast to LBDD, Structure-Based Drug Design (SBDD) relies on the known three-dimensional structure of the biological target, which is often determined through techniques like X-ray crystallography or cryo-electron microscopy. SBDD allows for the rational design of inhibitors that can fit precisely into the target's binding site.

Virtual screening, a common SBDD technique, involves docking large libraries of compounds against a protein target to identify potential hits. For example, a virtual screening protocol using a consensus docking approach was successfully employed to identify a novel phenyl(piperazin-1-yl)methanone inhibitor of monoacylglycerol lipase (B570770) (MAGL), a target for various diseases. nih.gov This approach demonstrates how SBDD can lead to the discovery of new inhibitors, which can then be optimized based on their predicted binding mode.

A primary goal of molecular docking is to predict the binding affinity between a ligand and its target, often expressed as a binding energy score (e.g., in kcal/mol) or an inhibition constant (Ki). Lower binding energy scores generally indicate a more stable and potent interaction.

Computational studies on various inhibitors targeting the proteins listed in the outline provide examples of binding affinity prediction. For instance, in a study of Keap1-Nrf2 protein-protein interaction inhibitors, newly designed compounds showed calculated binding free energies ranging from -54.619 to -66.272 kcal/mol, suggesting a strong affinity for the Keap1 protein. rsc.org Similarly, docking studies of phenylspirodrimane derivatives against the cannabinoid receptor-2 (CB2) identified a lead compound with a high docking score of -11.222 kcal/mol. mdpi.com These scores help researchers rank and prioritize compounds for further experimental testing.

Beyond predicting affinity, docking studies provide detailed visuals of the interactions between a ligand and the amino acid residues within a protein's binding pocket. These interactions typically include hydrogen bonds, hydrophobic interactions, and electrostatic forces.

DNA Gyrase: This essential bacterial enzyme is a well-established target for antibiotics. rsc.org Docking studies on quinoline-aminopiperidine derivatives have been used to understand their inhibitory mechanism. nih.gov Molecular dynamics simulations further confirm the stability of the ligand-protein complex, highlighting the potential of these compounds as antibacterial agents. nih.gov A separate study on cyclic diphenyl phosphonates as DNA gyrase inhibitors identified a lead compound with a binding energy of –9.08 Kcal/mol, with the interaction being modulated by a magnesium ion in the active site. nih.gov

Lanosterol 14 α-demethylase (CYP51): This enzyme is a critical component in the biosynthesis of sterols in fungi and is the target of azole antifungal drugs. nih.govwikipedia.org Structure-based design efforts have focused on creating new inhibitors that fit into the enzyme's rigid ligand-binding pocket. nih.gov Successful SBDD has led to the design of VNI derivatives, which show potent inhibition of fungal CYP51. nih.gov The binding of these inhibitors is characterized by coordination of a nitrogen atom in the ligand to the heme iron in the enzyme's active site, supplemented by hydrophobic and hydrogen bond interactions. nih.govresearchgate.net

KEAP1-NRF2: The interaction between Kelch-like ECH-associated protein 1 (KEAP1) and nuclear factor erythroid 2-related factor 2 (Nrf2) is a key regulatory point in the cellular antioxidant response. pcbiochemres.comnih.gov Inhibiting this protein-protein interaction (PPI) is a promising therapeutic strategy for diseases involving oxidative stress. nih.govnih.gov Molecular docking and dynamics simulations have been used to identify novel KEAP1 inhibitors. These studies reveal that key interactions often involve hydrogen bonds with residues such as Arg415, Ser555, and Ser602, as well as hydrophobic interactions with residues like Tyr334 and Tyr525. rsc.orgresearchgate.net

| Compound Class | Target | Key Interacting Residues | Predicted Binding Affinity | Reference |

| Quinoline-Aminopiperidines | DNA Gyrase | Not specified | Not specified | nih.gov |

| Cyclic Diphenylphosphonates | DNA Gyrase | Mediated by Mg2+ ion | -9.08 Kcal/mol | nih.gov |

| Azole derivatives | Lanosterol 14 α-demethylase | Heme iron, hydrophobic side-chains | Not specified | nih.gov |

| Diaminonaphthalene derivatives | KEAP1-NRF2 | Arg415, Tyr334, Ser602, Ser363, Arg380 | -49.991 to -66.272 kcal/mol | rsc.org |

| Piperidine (B6355638) derivatives | Dopamine (B1211576) D4 Receptor (DRD2) | Phe91, Trp101, Trp358, Phe361, Phe362 | -105.72 kcal/mol (ChemPLP score) | mdpi.comresearchgate.net |

M1R (Muscarinic Acetylcholine Receptor M1): While specific docking studies on phenylpiperidine derivatives with M1R were not prominently found, this G-protein coupled receptor is a significant target for cognitive disorders. Computational approaches are routinely used to design selective ligands for muscarinic receptor subtypes.

DRD2 (Dopamine D2 Receptor): The D2 receptor is a primary target for antipsychotic medications. The phenylpiperidine scaffold is present in many DRD2 antagonists. Docking studies on novel piperidine-based ligands for the related D4 receptor (D4R) have rationalized their binding affinities. These studies show that key interactions include π-π stacking with aromatic residues like Phe91, Trp101, and Phe362 within the binding pocket. mdpi.comresearchgate.net

TRBP (TAR RNA-binding protein): TRBP is involved in RNA interference and microRNA processing. While a key biological protein, specific docking studies with small molecules of the phenylpiperidine class are not widely reported in the context of this search.

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of a molecule's electronic structure, which governs its reactivity and properties.

DFT is used to calculate the most stable three-dimensional arrangement of a molecule's atoms, known as its optimized geometry. This is achieved by finding the lowest energy state of the molecule's electrons. The optimized geometry is crucial for ensuring that the ligand conformation used in docking studies is energetically favorable.

Furthermore, DFT calculations can determine various electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of a molecule's chemical reactivity and stability. researchgate.net For example, a DFT study on 1-phenyl ethanol (B145695) derivatives calculated the energy gap for different analogs, finding that a smaller energy gap correlated with higher chemical reactivity and potentially greater biological activity. researchgate.net Combined experimental and DFT studies on ethanol dehydrogenation have also provided mechanistic insights at the atomic level. nih.gov Such analyses are critical for understanding the intrinsic properties of a molecule like 2-(4-Phenylpiperidin-1-yl)ethanol and its derivatives.

| Compound | Method | Calculated Property | Value | Significance | Reference |

| 1-phenyl ethanol derivative (4b) | DFT (B3LYP/6-31G(d,p)) | HOMO-LUMO Energy Gap | 3.598 eV | Higher chemical reactivity | researchgate.net |

| Antioxidant Compounds (8, 33, 58) | DFT | MolDock Scores | -138.9, -169.9, -134.8 kcal/mol | Strong binding to Keap1 | pcbiochemres.com |

HOMO-LUMO Energy Level Analysis for Chemical Reactivity and Stability

The electronic and reactive properties of a molecule can be elucidated through the study of its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of a molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap between these two orbitals is a crucial determinant of the molecule's chemical stability and reactivity. chemrxiv.org

A smaller HOMO-LUMO energy gap suggests that a molecule can be more easily excited, indicating higher reactivity and lower stability. chemrxiv.org Conversely, a larger energy gap points to greater stability and reduced chemical reactivity. researchgate.net This principle is fundamental in predicting how a molecule will interact with other chemical species. For instance, molecules with low LUMO energies are generally good electrophiles, while those with high HOMO energies are effective nucleophiles. wuxibiology.com

To illustrate the application of HOMO-LUMO analysis, the following table provides hypothetical energy values for this compound and a related, more reactive hypothetical analog.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Predicted Reactivity |

|---|---|---|---|---|

| This compound | -8.5 | -1.2 | 7.3 | Moderately Stable |

| Hypothetical Reactive Analog | -7.9 | -1.8 | 6.1 | More Reactive |

Note: The data in this table is illustrative and not based on experimental or calculated values for this compound.

Analysis of Inter- and Intramolecular Hydrogen Bonding

Hydrogen bonding plays a critical role in determining the three-dimensional structure, physical properties, and biological activity of molecules. nih.gov this compound possesses both a hydrogen bond donor (the hydroxyl group) and hydrogen bond acceptors (the nitrogen atom of the piperidine ring and the oxygen atom of the hydroxyl group). This structure allows for the formation of both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonds.

Intramolecular Hydrogen Bonding: An intramolecular hydrogen bond could potentially form between the hydrogen of the hydroxyl group and the nitrogen atom of the piperidine ring. This interaction would lead to the formation of a cyclic-like conformation. The stability of such a bond would depend on the geometry and the resulting ring strain. The presence of a stable intramolecular hydrogen bond can significantly influence the molecule's conformation and its ability to interact with biological targets. nih.gov

Intermolecular Hydrogen Bonding: In the solid state or in solution, this compound molecules can form intermolecular hydrogen bonds with each other. The hydroxyl group of one molecule can act as a hydrogen bond donor to the nitrogen or oxygen atom of a neighboring molecule. These interactions contribute to the compound's melting point, boiling point, and solubility.

The following table outlines the potential hydrogen bonds for this compound.

| Bond Type | Donor | Acceptor | Potential Impact |

|---|---|---|---|

| Intramolecular | Hydroxyl (-OH) | Piperidine Nitrogen (N) | Conformational rigidity, altered receptor binding profile |

| Intermolecular | Hydroxyl (-OH) | Piperidine Nitrogen (N) of another molecule | Higher melting and boiling points, crystal packing |

| Intermolecular | Hydroxyl (-OH) | Hydroxyl Oxygen (O) of another molecule | Affects solubility and physical state |

Virtual Screening Methodologies for Hit Identification

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. sci-hub.box This approach can significantly accelerate the initial phase of drug development by prioritizing compounds for experimental screening. researchgate.net Given its chemical structure, this compound can serve as a scaffold for the design of new ligands, and virtual screening can be employed to identify potential biological targets or to optimize its structure for a known target.

The process of virtual screening can be broadly categorized into ligand-based and structure-based methods. sci-hub.box

Ligand-Based Virtual Screening (LBVS): When the three-dimensional structure of the target is unknown, but a set of molecules with known activity is available, LBVS can be used. This involves creating a pharmacophore model, which is an abstract representation of the essential steric and electronic features required for biological activity. nih.gov For a library of compounds containing the this compound scaffold, a pharmacophore model could be generated based on the common features of the most active analogs. This model would then be used to screen large compound databases for molecules that match the pharmacophore. mdpi.com

Structure-Based Virtual Screening (SBVS): If the 3D structure of the biological target is known, SBVS, primarily through molecular docking, can be performed. sci-hub.box In this process, the this compound scaffold or its derivatives would be computationally "docked" into the binding site of the target protein. A scoring function is then used to estimate the binding affinity and rank the compounds. nih.gov This method allows for the visualization of the binding mode and the identification of key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein. nih.gov

A typical virtual screening workflow for identifying hits based on the this compound scaffold might involve the following steps:

Database Preparation: A large database of chemical compounds, which could include derivatives of this compound, is compiled. sci-hub.box

Pharmacophore Modeling or Target Selection: A pharmacophore model is developed based on known active compounds, or a specific biological target is chosen for structure-based screening. nih.govnih.gov

Screening: The compound database is screened against the pharmacophore model or docked into the target's binding site. mdpi.com

Hit Selection and Refinement: The top-ranked compounds are selected based on their fit to the pharmacophore or their docking scores. These "hits" can then be further analyzed and prioritized for experimental testing. nih.gov

Through these in silico approaches, the this compound moiety can be effectively explored as a promising starting point for the discovery of new therapeutic agents. nih.gov

Drug Discovery and Development Pipeline Insights

Target Identification and Validation Strategies

The initial phase in the development of 2-(4-Phenylpiperidin-1-yl)ethanol as a potential therapeutic agent involves the precise identification and subsequent validation of its biological targets. This foundational step is critical for understanding the compound's mechanism of action and for guiding future optimization efforts.

Genomics and Proteomics Approaches for Target Discovery

Modern drug discovery often employs high-throughput screening techniques to identify molecular targets. For a compound like this compound, researchers may utilize chemical proteomics, where the compound is immobilized on a solid support and used as bait to capture interacting proteins from cell lysates. The captured proteins are then identified using mass spectrometry, providing a direct glimpse into the compound's potential targets.

Another approach involves transcriptional profiling. In this method, cells are treated with this compound, and changes in gene expression are monitored using techniques like RNA sequencing. Significant alterations in the expression of specific genes can point towards the biological pathways, and by extension, the molecular targets modulated by the compound. For instance, if the compound induces the expression of genes regulated by a particular nuclear receptor, that receptor becomes a putative target.

In Vitro and In Vivo Validation of Molecular Targets

Once potential targets are identified, they must be validated to confirm their role in the compound's activity. In vitro validation often involves biochemical and cellular assays. For example, if a specific enzyme is identified as a potential target, researchers would perform enzyme activity assays in the presence of this compound to determine if the compound inhibits or activates the enzyme.

Cell-based assays are also crucial for validation. These can include reporter gene assays, where the activity of a target-responsive promoter is measured, or binding assays to quantify the affinity of the compound for its target. For instance, radioligand binding assays could be used to determine the binding affinity of this compound to specific receptors, such as the sigma receptors, which are known to bind other piperidine-containing molecules. nih.gov

In vivo validation involves testing the compound in animal models of disease. This step is essential to demonstrate that engaging the identified target with this compound leads to a therapeutic effect. For example, if the compound is being developed as an antipsychotic, its efficacy would be evaluated in rodent models of psychosis. nih.gov

Lead Compound Optimization and Derivative Design

Following target identification and validation, the initial compound, or "lead," undergoes a process of chemical modification to improve its pharmacological properties. This lead optimization phase aims to enhance potency, selectivity, and pharmacokinetic properties while minimizing off-target effects.

The structural scaffold of this compound offers several points for chemical modification. The phenyl ring, the piperidine (B6355638) ring, and the ethanol (B145695) moiety can all be altered to explore the structure-activity relationship (SAR). For example, substituents can be added to the phenyl ring to enhance binding affinity or to modulate metabolic stability. The ethanol group can be modified to an ether or an ester to alter the compound's solubility and cell permeability.

A systematic approach to derivative design, often guided by computational modeling, allows for the rational design of new compounds with improved properties. The synthesized derivatives are then subjected to the same in vitro and in vivo assays used for the initial lead compound to assess their improved characteristics. An example of such an optimization process can be seen in the development of PBT-1 derivatives, where modifications to the piperidine ring led to compounds with enhanced antitumor activity. nih.gov

Table 1: Hypothetical Derivatives of this compound and their In Vitro Activity

| Compound ID | Modification | Target Binding Affinity (Ki, nM) | Cellular Potency (IC50, µM) |

| Lead Compound | This compound | 150 | 10 |

| Derivative A | 4-Fluoro substitution on phenyl ring | 75 | 5 |

| Derivative B | Hydroxyl group on piperidine ring | 120 | 8 |

| Derivative C | Methyl ether of the ethanol moiety | 200 | 15 |

This table presents hypothetical data for illustrative purposes.

Role of Academic Research in Early-Stage Drug Discovery

Academic research plays a pivotal role in the early stages of drug discovery for compounds like this compound. University labs and research institutes are often the source of novel chemical entities, which may arise from synthetic chemistry programs or from the screening of compound libraries against new biological targets. The presence of this compound in public databases such as PubChem suggests its availability for academic research. nih.gov

Academic researchers often focus on elucidating novel biological pathways and identifying new drug targets. High-risk, early-stage research that is often not pursued by pharmaceutical companies is a hallmark of academic discovery. A compound like this compound might be initially identified in a high-throughput screen conducted by an academic group, with subsequent studies exploring its mechanism of action.

Collaborative Research Models in Chemical Compound Development

The development of a chemical compound from a laboratory curiosity to a clinical candidate is a long and expensive process that often necessitates collaboration between academia and industry. Several models for such collaborations exist.

One common model is the licensing agreement, where a pharmaceutical company licenses a promising compound or technology from a university. The company then provides the resources and expertise to conduct preclinical and clinical development.

Another model is the research collaboration, where academic and industry scientists work together on a specific project. These collaborations can be highly effective, as they combine the innovative, discovery-oriented environment of academia with the drug development expertise and resources of the pharmaceutical industry.

Furthermore, government-funded consortia and public-private partnerships are increasingly important in bridging the "valley of death" between basic discovery and clinical application. These initiatives can provide funding and infrastructure to support the early-stage development of compounds like this compound.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(4-phenylpiperidin-1-yl)ethanol, and how do reaction conditions influence yield?

- The compound is commonly synthesized via nucleophilic substitution or reductive amination. For example, Microwave-Assisted Organic Synthesis (MAOS) has been employed to optimize reaction efficiency, reducing time from hours to minutes while maintaining yields >75% under controlled microwave irradiation (150°C, 20 min) . Solvent selection (e.g., ethanol vs. THF) and stoichiometric ratios (e.g., 1:1.2 for amine:alkylating agent) significantly impact purity. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the compound from byproducts like unreacted piperidine derivatives .

Q. How can the structure of this compound be confirmed experimentally?

- X-ray crystallography is the gold standard for structural elucidation. A study resolved its crystal structure as a solventate, revealing a planar thiazolidinone ring (RMSD = 0.025 Å) and key dihedral angles (e.g., 68.6° between the phenyl and piperidine moieties), confirming stereochemistry . Complementary techniques include:

- NMR : Distinct signals for the ethanol moiety (δ 3.6–3.8 ppm for –CH2OH) and piperidine protons (δ 1.5–2.7 ppm).

- HRMS : Molecular ion peak at m/z 245.1785 (C15H21NO+) .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

- Hazards : Severe eye irritation (GHS H319) based on structural analogs .

- Precautions :

- Use PPE (gloves, goggles, lab coat) and work in a fume hood.

- In case of eye exposure, rinse with water for 15+ minutes and seek medical attention .

- Store in airtight containers at controlled room temperature, protected from light .

Advanced Research Questions

Q. How does this compound interact with CNS receptors, and what are the implications for off-target effects?

- Derivatives of this scaffold show affinity for GluN2B-containing NMDA receptors (Ki = 10–50 nM) but may cross-react with σ2 receptors. For instance, 1-(5-hydroxyindol-3-yl)-2-(4-phenylpiperidin-1-yl)ethanone retains GluN2B binding (Ki = 35 nM), while methoxy-substituted analogs exhibit σ2 selectivity (Ki = 10 nM) . This highlights the need for radioligand displacement assays (e.g., using [³H]ifenprodil) to validate target specificity and minimize off-target effects in neuropharmacology studies .

Q. What experimental challenges arise in crystallizing this compound derivatives, and how can they be mitigated?

- Twinned crystals : Observed in monoclinic systems (space group P21), leading to overlapping diffraction patterns. Solutions include:

- Using a smaller crystal (<0.2 mm) and integrating data with software like CrysAlis PRO.

- Adjusting solvent polarity (e.g., dimethyl sulfoxide/water mixtures) to reduce nucleation sites .

Q. How can structure-activity relationship (SAR) studies optimize the pharmacological profile of this compound?

- Key modifications :

- Piperidine substitution : 4-Fluorophenyl analogs enhance blood-brain barrier penetration (logP = 2.8 vs. 2.5 for parent compound) .

- Ethanol moiety oxidation : Converting –CH2OH to a ketone (–CO–) reduces metabolic instability but decreases aqueous solubility (from 12 mg/mL to 2 mg/mL) .

- Methodology :

- Parallel synthesis using MAOS to generate derivatives.

- In vitro assays : Measure receptor affinity (e.g., radioligand binding) and ADMET properties (e.g., microsomal stability) .

Q. What analytical techniques are suitable for detecting trace impurities in synthesized batches?

- HPLC-MS : A C18 column (5 µm, 250 × 4.6 mm) with a methanol/water gradient (65:35 to 90:10) resolves impurities like unreacted 4-phenylpiperidine (RT = 6.2 min) and N-oxide byproducts (RT = 8.5 min) .

- Limits of detection : ≤0.1% for genotoxic impurities via LC-TOF-MS with electrospray ionization .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported receptor affinities for analogs of this compound?

- Potential causes:

- Assay variability : Differences in radioligand concentration (e.g., 0.5 nM vs. 1 nM [³H]Ro 15-4513) or buffer pH (7.4 vs. 7.0) alter Ki values.

- Compound purity : Impurities ≥2% (e.g., residual solvents) can skew results.

- Resolution :

- Cross-validate findings using orthogonal assays (e.g., functional cAMP vs. binding assays).

- Share raw chromatograms and NMR spectra in supplementary data .

Environmental and Green Chemistry Considerations

Q. What green chemistry approaches can reduce the environmental footprint of synthesizing this compound?

- Solvent substitution : Replace dichloromethane with cyclopentyl methyl ether (CPME), achieving similar yields (78%) with lower toxicity (LD50 > 2000 mg/kg) .

- Catalysis : Use immobilized lipases (e.g., Candida antarctica Lipase B) for enantioselective reductions, reducing metal catalyst waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.